molecular formula C18H17N3O4S B2772738 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886907-03-5

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2772738
CAS No.: 886907-03-5
M. Wt: 371.41
InChI Key: WXRHVWXTEBEZQO-UHFFFAOYSA-N
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Description

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a chemical compound that has attracted attention due to its potential use in various fields of research and industry. It is a part of the class of organic compounds known as benzodioxoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel pesticide intermediate was synthesized with 2,3-dimethylaniline as the starting materials . Another study reported the synthesis of new 2-amino-1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like density functional theory . The structure of these compounds was characterized by mass spectra (MS), 1H NMR, infrared (IR), and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, C17H12F3N3O4S, is 411.36.

Scientific Research Applications

Anticancer Activities

A series of compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide were designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. These studies revealed moderate to excellent anticancer properties compared to established drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Research has also focused on the antimicrobial and antitubercular screening of N-substituted derivatives, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria. This includes the evaluation of these compounds' potential in treating tuberculosis, one of the leading infectious diseases worldwide. The promising results indicate these compounds could serve as leads for developing new antimicrobial and antitubercular agents (Khalid et al., 2016).

Potential in Treating Alzheimer’s Disease

Further research into N-substituted derivatives has been directed towards finding new therapeutic agents for Alzheimer’s disease. These efforts have identified compounds with enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. The studies also evaluated the compounds for hemolytic activity to assess their safety profile (Rehman et al., 2018).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives incorporating the 1,3,4-oxadiazole moiety has been carried out, demonstrating their potential as antimicrobial agents. This includes the development of compounds with promising antibacterial and antifungal activities, highlighting the versatility of these derivatives in combating various microbial infections (Darwish et al., 2014).

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to predict the exact biochemical pathways it affects. Given the presence of a methylsulfonylphenyl group in its structure, it is possible that the compound may interact with enzymes or receptors that recognize or are modulated by this chemical group .

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRHVWXTEBEZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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